REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:5]=[C:4]([Br:20])[N:3]=1.[NH4+].[Cl-]>CO.O1CCOCC1.O.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:9])=[O:10])[CH:5]=[C:4]([Br:20])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC(=C1)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
Then, the organic solvents were distilled off on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 1.0 l of dichloromethane and suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filter material was suspended in a mixture of 250 ml of methanol and 250 ml of dichloromethane in an ultrasound bath
|
Type
|
FILTRATION
|
Details
|
again suction filtered
|
Type
|
CUSTOM
|
Details
|
The first filtrate was separated in a separating funnel
|
Type
|
WASH
|
Details
|
the organic phase was washed with sat. sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated together with the second filtrate
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC(=C1)S(=O)(=O)C1=CC=C(C=C1)N)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |